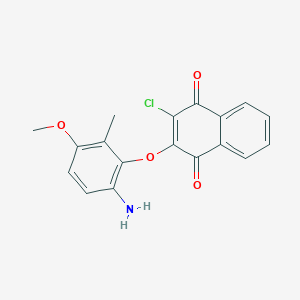![molecular formula C14H17NO3 B1383174 2-Oxa-6-azaspiro[3.4]octane-6-carboxylate de benzyle CAS No. 1823862-50-5](/img/structure/B1383174.png)
2-Oxa-6-azaspiro[3.4]octane-6-carboxylate de benzyle
Vue d'ensemble
Description
Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a heterocyclic compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis.
Applications De Recherche Scientifique
Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, particularly those targeting the epidermal growth factor receptor (EGFR).
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic structures.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of benzylamine with a suitable oxirane derivative under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spirocyclic structure. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the spirocyclic nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Mécanisme D'action
The mechanism of action of Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site, thereby blocking the receptor’s signaling pathways . This inhibition can lead to the suppression of cell proliferation and is of particular interest in cancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azaspiro[3.4]octane: This compound is structurally similar but lacks the benzyl group, which can affect its reactivity and biological activity.
tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: Another related compound with a different spirocyclic framework.
Uniqueness
Benzyl 2-oxa-6-azaspiro[3.4]octane-6-carboxylate is unique due to its specific spirocyclic structure and the presence of both benzyl and oxirane moieties. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research applications.
Propriétés
IUPAC Name |
benzyl 2-oxa-7-azaspiro[3.4]octane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(18-8-12-4-2-1-3-5-12)15-7-6-14(9-15)10-17-11-14/h1-5H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFOOYUUIJXKCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12COC2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383092.png)
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383093.png)
![7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B1383094.png)
![8-tert-Butyl 6-ethyl 6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylate](/img/structure/B1383095.png)
![tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1383097.png)
![2-tert-Butyl 5-methyl 7-oxa-2-azaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B1383099.png)
![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383102.png)
![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1383103.png)
![6-tert-Butyl 3-ethyl 4-oxohexahydro-2H-pyrano[3,2-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1383104.png)
![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B1383106.png)
![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)



